molecular formula C20H30N4O3 B5515493 (4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B5515493
M. Wt: 374.5 g/mol
InChI Key: FASYIRBAARZHFG-DOTOQJQBSA-N
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Description

This compound belongs to a class of chemicals known as 1,8-naphthyridines, which have significant pharmaceutical applications. The interest in these compounds primarily stems from their chemical structure and properties, which offer a wide range of biological activities.

Synthesis Analysis

  • General Route for Synthesis : A general route for synthesizing a class of pyridazin-3-one derivatives, which includes compounds similar to the one , involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process yields a variety of naphthyridine derivatives with significant yields and is characterized by good efficacy and simple purification steps (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

  • Structure Determination : The molecular structure of compounds in this category is generally determined using a variety of spectroscopic methods, including X-ray crystallography. For instance, tin(IV) complexes with similar naphthyridine derivatives have had their structures confirmed using physical-chemical methods and single crystal XRD (Yalovskiy et al., 2016).

Chemical Reactions and Properties

  • Chemical Modification : Derivatives of naphthyridine can be synthesized through various chemical modifications, including condensation and cyclization reactions. This process often involves the use of different substituents to achieve desired properties (Shiozawa et al., 1984).
  • Regioselective Synthesis : Some studies have demonstrated the regioselective synthesis of related compounds, indicating a controlled manipulation of the molecule to achieve specific structural features (Majumdar & Rafique-ul-Islam, 2007).

Physical Properties Analysis

  • Spectral Data and Characteristics : Spectral data, including IR, 1H NMR, and 13C NMR, along with physical characteristics such as melting points and solubility, are often reported for these compounds to understand their physical properties better (Delieza et al., 1997).

Chemical Properties Analysis

  • Cyclization Reactions : The cyclization reactions of naphthyridine derivatives are essential in defining their chemical properties. These reactions are often facilitated by various catalysts and result in the formation of complex structures with potential pharmaceutical applications (Ravi et al., 2018).

properties

IUPAC Name

(4aS,8aR)-1-(3-methylbutyl)-6-[3-(6-oxo-1H-pyridazin-3-yl)propanoyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-14(2)9-12-24-17-10-11-23(13-15(17)3-7-20(24)27)19(26)8-5-16-4-6-18(25)22-21-16/h4,6,14-15,17H,3,5,7-13H2,1-2H3,(H,22,25)/t15-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASYIRBAARZHFG-DOTOQJQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2CCN(CC2CCC1=O)C(=O)CCC3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)CCC3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one

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